molecular formula C28H28ClN3O3 B11409307 4-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one

4-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one

Cat. No.: B11409307
M. Wt: 490.0 g/mol
InChI Key: NNGVYTXWIJFUSX-UHFFFAOYSA-N
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Description

The compound 4-{1-[3-(2-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a benzodiazole ring, a pyrrolidinone ring, and a chlorophenoxy group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[3-(2-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Benzodiazole Ring: The initial step involves the synthesis of the 1H-1,3-benzodiazole ring through a cyclization reaction of o-phenylenediamine with a suitable carboxylic acid derivative.

    Attachment of the Chlorophenoxy Group: The next step involves the nucleophilic substitution reaction where the chlorophenoxy group is introduced to the benzodiazole ring using 2-chlorophenol and a suitable alkylating agent.

    Formation of the Pyrrolidinone Ring: The final step involves the cyclization of the intermediate compound with an appropriate amine and ethyl ester to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-{1-[3-(2-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenoxy group, to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or deoxygenated products.

Scientific Research Applications

4-{1-[3-(2-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one: has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Pharmacology: Research focuses on its interaction with biological targets, such as receptors or enzymes, to understand its pharmacokinetics and pharmacodynamics.

    Materials Science: The compound’s structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{1-[3-(2-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

4-{1-[3-(2-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one: can be compared with similar compounds such as:

  • 4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one
  • 4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one

These compounds share structural similarities but differ in specific substituents, which can influence their chemical reactivity, biological activity, and potential applications. The unique combination of functional groups in 4-{1-[3-(2-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one makes it distinct and potentially more versatile in certain applications.

Properties

Molecular Formula

C28H28ClN3O3

Molecular Weight

490.0 g/mol

IUPAC Name

4-[1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl]-1-(2-ethoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C28H28ClN3O3/c1-2-34-26-15-8-6-13-24(26)32-19-20(18-27(32)33)28-30-22-11-4-5-12-23(22)31(28)16-9-17-35-25-14-7-3-10-21(25)29/h3-8,10-15,20H,2,9,16-19H2,1H3

InChI Key

NNGVYTXWIJFUSX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=CC=CC=C5Cl

Origin of Product

United States

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